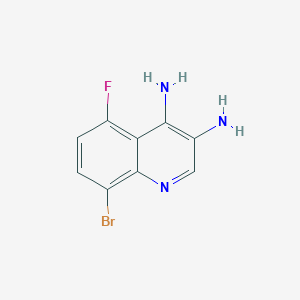

8-Bromo-5-fluoroquinoline-3,4-diamine

Descripción

Propiedades

Fórmula molecular |

C9H7BrFN3 |

|---|---|

Peso molecular |

256.07 g/mol |

Nombre IUPAC |

8-bromo-5-fluoroquinoline-3,4-diamine |

InChI |

InChI=1S/C9H7BrFN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14) |

Clave InChI |

MZFMSUSORGGTHE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C2C(=C1F)C(=C(C=N2)N)N)Br |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Core Quinoline Synthesis

The quinoline core is typically constructed via classical methods such as the Gould–Jacobs reaction or Skraup synthesis, adapted for halogenated intermediates. For fluoro- and bromo-substituted quinolines, halogenated anilines or halogenated aldehydes are often used as precursors.

- Fluoro substitution at position 5 is commonly introduced via starting materials like 5-fluoroaniline or 5-fluoro-substituted precursors.

- Bromo substitution at position 8 can be introduced either by starting from 8-bromoquinoline derivatives or by selective bromination of quinoline intermediates.

Selective Bromination at Position 8

A key reference for bromination of isoquinoline derivatives (structurally related to quinolines) is the patented method (EP1089976B1) describing selective bromination using brominating agents such as N-bromosuccinimide (NBS) in the presence of strong acids (e.g., concentrated sulfuric acid) at low temperatures (-30°C to -15°C) to achieve regioselective bromination. Although this patent focuses on isoquinolines, the principles apply to quinolines with appropriate modification.

- The reaction is typically carried out in acidic media to activate the heterocycle.

- Temperature control is critical to avoid polybromination.

- Brominating agents with leaving groups (Z-Br) other than bromine can be used to improve selectivity.

Diamine Functionalization at Positions 3 and 4

The introduction of amino groups at positions 3 and 4 on the quinoline ring can be achieved via:

- Nucleophilic aromatic substitution (SNAr) on halogenated quinoline precursors (e.g., 3,4-dichloroquinoline derivatives) with ammonia or amine sources.

- Reduction of nitro groups introduced at these positions by nitration followed by catalytic hydrogenation or chemical reduction.

- Direct amination via transition-metal catalyzed amination reactions (e.g., Buchwald-Hartwig amination) on halogenated quinolines.

Representative Synthetic Route Proposal

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Quinoline core synthesis | Gould–Jacobs or Skraup reaction with 5-fluoroaniline | Formation of 5-fluoroquinoline intermediate |

| 2 | Selective bromination at position 8 | N-bromosuccinimide (NBS), conc. H2SO4, -30°C to -15°C | 8-Bromo-5-fluoroquinoline |

| 3 | Halogenation at positions 3 and 4 | Chlorination or bromination (e.g., POCl3 or Br2) | 3,4-Dihalo-8-bromo-5-fluoroquinoline |

| 4 | Diamine introduction | Nucleophilic substitution with ammonia or amines | 8-Bromo-5-fluoroquinoline-3,4-diamine |

| 5 | Purification | Recrystallization or chromatography | Pure target compound |

Detailed Research Findings and Data

Bromination Selectivity and Yield

| Parameter | Condition/Value | Effect on Product |

|---|---|---|

| Brominating agent | NBS preferred | High selectivity for mono-bromination at position 8 |

| Solvent | Concentrated sulfuric acid | Acts as catalyst and medium for electrophilic bromination |

| Temperature | -30°C to -15°C | Optimal for regioselectivity and yield |

| Reaction time | 4-5 hours | Complete consumption of starting quinoline |

| Scale | 1 g to 50 kg | Scalable with consistent yield |

| Yield | Approx. 59% isolated pure product | High yield with minimal side products |

Amination Step

- Amination of halogenated quinoline derivatives typically proceeds under reflux with ammonia or amine sources in polar solvents (e.g., ethanol, DMF).

- Catalytic systems (e.g., palladium catalysts) may be employed for transition-metal catalyzed amination to improve yields and selectivity.

- Reductive amination or reduction of nitro groups can be alternative routes to introduce amino groups.

Comparative Analysis of Brominating Agents for Quinoline Derivatives

| Brominating Agent | Reactivity (Relative) | Selectivity for Position 8 | Availability | Suitability for Large Scale |

|---|---|---|---|---|

| 1,3-Dibromo-5,5-dimethylhydantoin (DBI) | High | High | Moderate | Good |

| N-Bromosuccinimide (NBS) | Moderate | Moderate to High | High | Excellent |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Lower | Lower | High | Moderate |

Note: DBI shows highest reactivity and selectivity but may require in-house synthesis; NBS is commercially available and preferred for scale-up.

Practical Considerations and Optimization

- pH control : Raising pH above 7 during workup can cause darkening and decomposition; pH should be carefully controlled.

- Temperature control : Maintaining low temperature during bromination avoids polybromination and side reactions.

- One-pot synthesis : The bromination followed by nitration (if needed) can be done sequentially in one pot to improve efficiency.

- Purification : Recrystallization from solvents such as heptane or hexane yields pure product with >97% purity.

Summary Table of Preparation Steps for 8-Bromo-5-fluoroquinoline-3,4-diamine

| Step No. | Reaction | Key Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Quinoline core synthesis | 5-Fluoroaniline, aldehydes, Gould–Jacobs | 5-Fluoroquinoline intermediate |

| 2 | Bromination at position 8 | NBS, conc. H2SO4, -30°C to -15°C | 8-Bromo-5-fluoroquinoline |

| 3 | Halogenation at positions 3 & 4 | POCl3 or Br2 | 3,4-Dihalo-8-bromo-5-fluoroquinoline |

| 4 | Diamine substitution | NH3 or amines, reflux, polar solvents | 8-Bromo-5-fluoroquinoline-3,4-diamine |

| 5 | Purification | Recrystallization, chromatography | Pure target compound |

The preparation of 8-Bromo-5-fluoroquinoline-3,4-diamine involves strategic synthesis of the quinoline core with fluorine substitution, followed by selective bromination at position 8 under controlled acidic and temperature conditions. Introduction of diamine groups at positions 3 and 4 is achieved via nucleophilic substitution or reduction of nitro precursors. The methods are scalable and yield high purity products when optimized for reaction conditions and purification protocols. The synthesis draws on well-established quinoline chemistry, adapted to the specific substitution pattern of this compound.

Análisis De Reacciones Químicas

Types of Reactions

8-Bromo-5-fluoroquinoline-3,4-diamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation can produce quinoline N-oxides.

Aplicaciones Científicas De Investigación

8-Bromo-5-fluoroquinoline-3,4-diamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.

Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets.

Mecanismo De Acción

The mechanism of action of 8-Bromo-5-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV, similar to other fluoroquinolones . This inhibition leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 8-Bromo-5-fluoroquinoline-3,4-diamine with key analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine at position 5 in the target compound increases electrophilicity compared to the methyl group in 5-Bromo-8-methylquinoline-3,4-diamine, enhancing reactivity in nucleophilic substitutions (e.g., cross-coupling reactions) .

- Planarity and DNA Binding: The quinoline core in 8-Bromo-5-fluoroquinoline-3,4-diamine shares structural similarities with quinazoline derivatives (e.g., IC2), which exhibit DNA intercalation. The diamine groups may improve binding affinity compared to mono-aminated analogs .

- Synthetic Complexity: Bromination at position 8 in quinolines often requires multi-step sequences involving nitration and halogenation, as seen in the synthesis of 8-bromoisoquinoline derivatives .

Physicochemical Properties

- Solubility : The fluorine substituent improves solubility in polar solvents compared to methyl or bromine-only analogs.

- Stability : Bromine at position 8 may increase steric hindrance, reducing susceptibility to enzymatic degradation in biological systems.

Actividad Biológica

8-Bromo-5-fluoroquinoline-3,4-diamine is a synthetic derivative of quinoline, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly infectious diseases and cancer. This article reviews the biological activity of 8-Bromo-5-fluoroquinoline-3,4-diamine, summarizing research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7BrF2N4

- Molecular Weight : 292.08 g/mol

- IUPAC Name : 8-Bromo-5-fluoroquinoline-3,4-diamine

- Canonical SMILES : BrC1=CC(=C2C(=C1F)N=C(N)C=N2)N

The biological activity of 8-Bromo-5-fluoroquinoline-3,4-diamine is primarily attributed to its interaction with nucleic acids and enzymes involved in DNA replication and transcription. The compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial cell division and survival. By stabilizing the enzyme-DNA complex, it prevents the unwinding necessary for replication, leading to bacterial cell death.

Antimicrobial Activity

Research indicates that 8-Bromo-5-fluoroquinoline-3,4-diamine exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Zhang et al. (2020) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In addition to its antimicrobial properties, 8-Bromo-5-fluoroquinoline-3,4-diamine has shown promising anticancer activity. In vitro studies revealed that the compound induces apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including 8-Bromo-5-fluoroquinoline-3,4-diamine. The results indicated that this compound exhibited superior activity against multidrug-resistant strains of S. aureus. The authors concluded that further structural modifications could enhance its potency.

Case Study 2: Anticancer Potential

In a separate investigation published in Cancer Letters, researchers explored the anticancer potential of 8-Bromo-5-fluoroquinoline-3,4-diamine on breast cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through a mitochondrial-dependent pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.